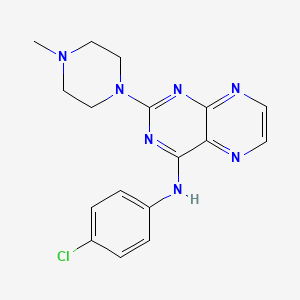

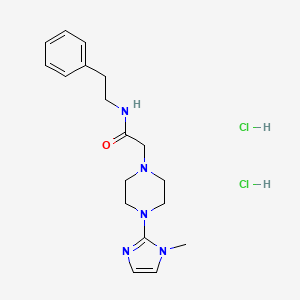

5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

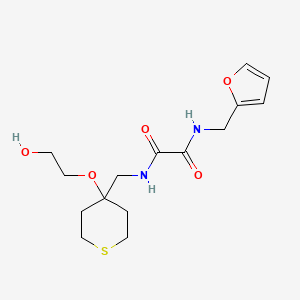

“5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one” is a chemical compound with the molecular formula C22H24N2O . It’s a diaryl-substituted cyclohexenone .

Synthesis Analysis

The synthesis of diaryl-substituted cyclohexenone acids, such as “this compound”, can be achieved starting from phenyl pyruvate and suitable enones . The reaction can be carried out in alkaline tert-butanol or toluene solutions in microwave-assisted conditions . The product was synthesized from phenylpyruvic acid and from presynthesized enone 4-phenyl-3-buten-2-one .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a cyclohexenone ring, which is substituted with two phenyl groups and a phenylpiperazinyl group .

Scientific Research Applications

Tuberculostatic Activity

Compounds derived from phenylpiperazine were examined for their tuberculostatic activity, revealing that they inhibit tuberculosis bacteria at minimum inhibitory concentrations ranging between 25 - 100 mg/ml. These findings suggest the potential of phenylpiperazine derivatives in tuberculosis treatment (Foks et al., 2004).

Antiepileptic Potential

A series of phenylpiperazine-based compounds were synthesized and tested for antiepileptic activity using various models. The study indicates that certain structural features are crucial for anticonvulsant effects, highlighting the therapeutic potential of these compounds in epilepsy management (Rajak et al., 2013).

Affinity for Neurotransmitter Receptors

Research identified compounds with significant binding affinity for dopamine and serotonin receptors. The intrinsic activities of these compounds suggest potential therapeutic benefits in neurological disorders, possibly offering new avenues for treating conditions like depression or schizophrenia (Wustrow et al., 1998).

Antibacterial Properties

Benzyl piperazine derivatives were synthesized and displayed promising antibacterial activity. These compounds' structures and the positive outcomes of their antimicrobial screening suggest their potential as candidates for antibacterial drug development (Merugu et al., 2010).

Fluorescence and Synthetic Applications

Ketone derivatives of propargylamines were developed and utilized as synthetic equivalents in the formation of pyrazoles and pyrazolines. These compounds exhibit notable fluorescent properties, making them interesting for applications that require fluorescent labeling or tracking (Odin et al., 2022).

Antitubercular Activity and Chiral Separation

A novel antitubercular compound demonstrated significant activity, with one specific stereoisomer showing prominent efficacy. A chiral chromatographic method was developed for the analysis of this compound's stereoisomers, underscoring the importance of stereochemistry in therapeutic effectiveness (Shekar et al., 2014).

Properties

IUPAC Name |

5-phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c25-22-16-19(18-7-3-1-4-8-18)15-21(17-22)24-13-11-23(12-14-24)20-9-5-2-6-10-20/h1-10,17,19H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUIHBCBDNBBEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

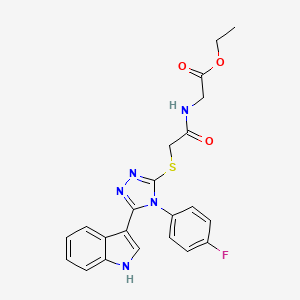

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2407956.png)

![1-(3-Methylbenzoyl)-3-{[3-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2407961.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B2407964.png)

![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)

![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2407966.png)